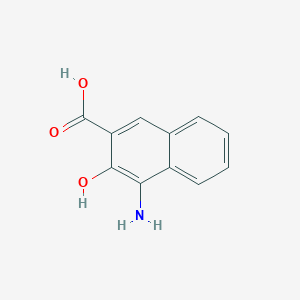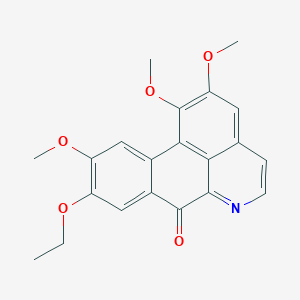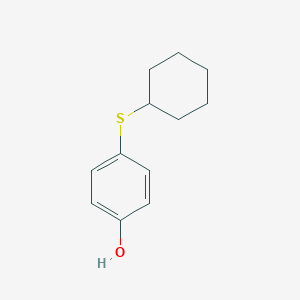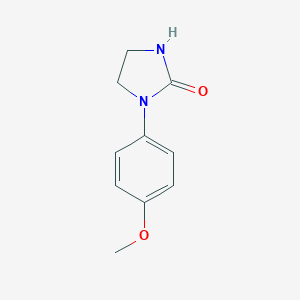
1-(3-Methoxyphenyl)imidazolidin-2-one
Vue d'ensemble
Description
1-(3-Methoxyphenyl)imidazolidin-2-one, also known as methoxyphenyl imidazolidinone (MPI), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. MPI is a cyclic urea derivative that possesses a unique chemical structure, making it a promising candidate for drug design and development.
Mécanisme D'action
The mechanism of action of MPI is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in inflammation and cancer. Studies have shown that MPI inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. Additionally, MPI has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPI has been shown to exhibit potent anti-inflammatory and anti-cancer activities in various in vitro and in vivo models. Studies have shown that MPI inhibits the production of inflammatory mediators, such as prostaglandins and nitric oxide, and induces apoptosis in cancer cells. Additionally, MPI has been shown to enhance the delivery of drugs to cancer cells, making it a promising candidate for drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
MPI possesses several advantages for lab experiments, including its simple and efficient synthesis method, potent anti-inflammatory and anti-cancer activities, and ability to enhance drug delivery. However, MPI also has some limitations, including its limited solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of MPI. One potential direction is the optimization of MPI's chemical structure to enhance its potency and selectivity for specific targets. Additionally, further studies are needed to understand the mechanism of action of MPI and its potential applications in other fields, such as material science and agriculture. Finally, the development of MPI-based drug delivery systems for the treatment of cancer and other diseases is a promising direction for future research.
Applications De Recherche Scientifique
MPI has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer and inflammation. Studies have shown that MPI exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of various enzymes and pathways involved in these diseases. Additionally, MPI has been investigated for its ability to enhance the delivery of drugs to cancer cells, making it a promising candidate for drug delivery systems.
Propriétés
Numéro CAS |
14599-72-5 |
|---|---|
Nom du produit |
1-(3-Methoxyphenyl)imidazolidin-2-one |
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13) |
Clé InChI |
FHOSRSXSSQXNOL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCNC2=O |
SMILES canonique |
COC1=CC=C(C=C1)N2CCNC2=O |
Autres numéros CAS |
14599-72-5 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



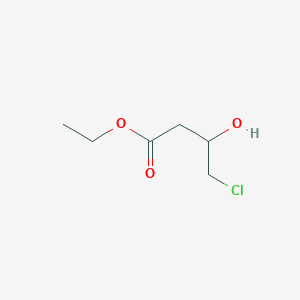
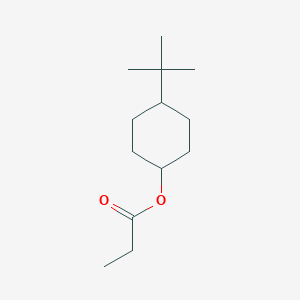

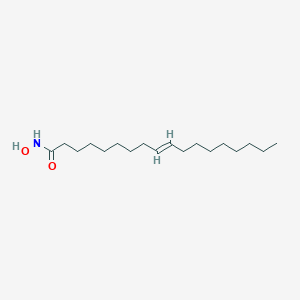

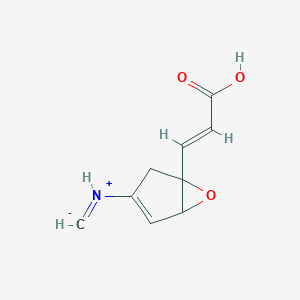
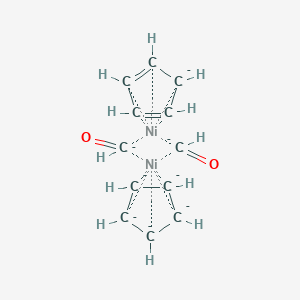

![Methyl (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate](/img/structure/B76558.png)
